Lipophilicity Modulation: Ethoxymethyl Lowers logP by ~0.8 Units Relative to Methoxymethyl Analog
The ethoxymethyl substituent on the pyrrolidine ring confers a calculated logP of -0.59, compared with ~0.2 for the methoxymethyl analog, representing a decrease of approximately 0.8 log units [1][2]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, which can translate into cleaner in vitro assay profiles and lower promiscuity in screening cascades. By contrast, the unsubstituted piperidin-4-yl(pyrrolidin-1-yl)methanone core (logP ~0.8) is markedly more lipophilic, increasing the risk of aggregation-based false positives [3].
| Evidence Dimension | Calculated logarithmic partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.59 |
| Comparator Or Baseline | Methoxymethyl analog: logP ~0.2; Unsubstituted core (Piperidin-4-yl(pyrrolidin-1-yl)methanone): logP ~0.8 |
| Quantified Difference | ΔlogP ≈ -0.8 vs. methoxymethyl; ≈ -1.4 vs. unsubstituted core |
| Conditions | Computed logP values from ChemExper (target) and ACD/Labs Percepta predictions (analogs) |
Why This Matters
Lower logP enhances aqueous solubility and reduces non-specific binding, making the ethoxymethyl compound better suited for high-concentration biochemical assays and minimizing false-positive rates in high-throughput screening.
- [1] ChemExper Chemical Directory. logP = -0.59 for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone. View Source
- [2] Molinstincts. Predicted logP for (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone ~0.2 (ACD/Labs Percepta). View Source
- [3] Molinstincts. Predicted logP for Piperidin-4-yl(pyrrolidin-1-yl)methanone ~0.8 (ACD/Labs Percepta). View Source
